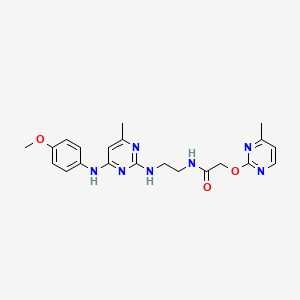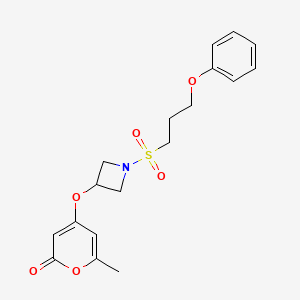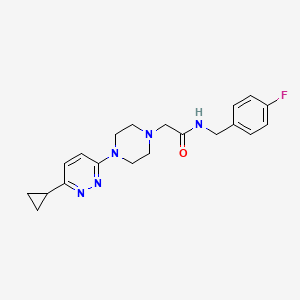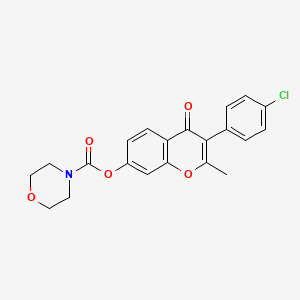![molecular formula C17H14FN3O5S2 B2727669 (E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895469-84-8](/img/structure/B2727669.png)
(E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C17H14FN3O5S2 and its molecular weight is 423.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups shows significant promise for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such characteristics are crucial for Type II photosensitizers used in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown significant antimicrobial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents (Janakiramudu et al., 2017).
Anticonvulsant Agents
- Research on heterocyclic compounds containing a sulfonamide moiety, specifically focusing on their anticonvulsant activity, reveals the potential of such compounds in developing treatments for neurological disorders. Some synthesized compounds showed protection against induced convulsions, highlighting the role of the nitro group and the sulfonamide moiety in their efficacy (Farag et al., 2012).
Novel Polymer Materials
- The synthesis of novel diamine with sulfone, ether, and amide structure for the preparation of polyimides showcases the utility of such compounds in creating new materials with potential applications in electronics, coatings, and high-performance polymers. The resulting polymers exhibited high thermal stability and good solubility, making them suitable for various industrial applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Tumor Hypoxia Markers
- Radioiodinated nitroimidazole analogues, including those related to the compound of interest, have been developed as tumor hypoxia markers. These markers have shown promise in accurately identifying hypoxic tumor cells, which is critical for effective cancer treatment planning and monitoring (Li, Chu, Liu, & Wang, 2005).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-20-14-7-4-12(21(23)24)10-15(14)27-17(20)19-16(22)8-9-28(25,26)13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBYWVZTHQLCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2727596.png)


![2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2727599.png)
![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)
![Methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2727605.png)

